molecular formula C16H12Cl2F3NO2 B303043 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Katalognummer B303043
Molekulargewicht: 378.2 g/mol
InChI-Schlüssel: NXNJFZWEURXUFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as A-967079, is a small molecule drug that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in preclinical studies for the treatment of various types of pain, including neuropathic pain and inflammatory pain.

Wirkmechanismus

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the selective inhibition of TRPV1 ion channels. This compound binds to a specific site on the channel protein and blocks the entry of calcium ions into the cell, which is necessary for the transmission of pain signals. By inhibiting the activity of TRPV1, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce the sensitivity of sensory neurons to painful stimuli and provide relief from pain.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical models. The compound selectively blocks the activity of TRPV1 ion channels without affecting other ion channels or receptors in the nervous system. This selectivity is important for avoiding unwanted side effects and toxicity. 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to reduce pain behavior in various animal models of pain, including neuropathic pain and inflammatory pain. The compound has a rapid onset of action and a long duration of effect, making it a promising candidate for pain management.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for use in lab experiments. The compound is highly selective for TRPV1 ion channels and has been extensively characterized in preclinical models. The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is well-established and the compound is commercially available from several suppliers. However, there are also some limitations to using 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is complex and involves multiple pathways, which may make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for research on 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One potential application is in the development of new pain medications. 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has shown promising results in preclinical models and may be a useful tool for understanding the role of TRPV1 ion channels in pain signaling. Additionally, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide may have applications in other areas of research, such as the study of ion channel function and the development of new drugs for other diseases. Further research is needed to fully understand the potential of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide and to develop new applications for this compound.

Synthesemethoden

The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from the reaction of 2-(trifluoromethyl)aniline with 3,5-dichloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to obtain the final product. The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications in pain management. The compound has been shown to selectively block the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals in the nervous system. TRPV1 is expressed in various types of sensory neurons and is activated by various stimuli, including heat, capsaicin, and acid. By blocking the activity of this ion channel, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce pain sensation and provide relief from pain.

Eigenschaften

Produktname

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Molekularformel

C16H12Cl2F3NO2

Molekulargewicht

378.2 g/mol

IUPAC-Name

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C16H12Cl2F3NO2/c1-2-24-14-11(17)7-9(8-12(14)18)15(23)22-13-6-4-3-5-10(13)16(19,20)21/h3-8H,2H2,1H3,(H,22,23)

InChI-Schlüssel

NXNJFZWEURXUFE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl

Kanonische SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.